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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)thiomorpholine
CAS No.: 1001940-38-0
Cat. No.: B1333938

Get Quote

Executive Summary

o Target Molecule: 2-(4-Fluorophenyl)thiomorpholine Hydrochloride[1][2][3]

o CAS Number: 1185040-16-7[1][3]
e Molecular Formula: Ci0H12FNS - HCI
¢ Molecular Weight: 233.74 g/mol

o Core Application: Lipophilic morpholine bioisostere for medicinal chemistry; enhances
metabolic stability and bioavailability.

Retrosynthetic Analysis & Strategy

To synthesize the 2-substituted isomer specifically, we must control the regioselectivity of the
C-S bond formation.
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e Disconnection: The strategic bond break occurs at the C-S and C-N bonds of the

thiomorpholine ring.
e Precursors: 2-(4-Fluorophenyl)oxirane (Epoxide) and 2-Aminoethanethiol (Cysteamine).
¢ Regiochemical Control:

o Basic Conditions (Avoid): Nucleophilic attack by cysteamine on the epoxide typically
occurs at the less hindered terminal carbon, leading to the 3-substituted isomer upon
cyclization.

o Acidic Conditions (Selected): Under Lewis or Brgnsted acid catalysis, the epoxide opening
is driven by electronic factors (carbocation character), directing the sulfur nucleophile to
the benzylic position. This yields the correct intermediate for 2-substitution.

Reaction Scheme

2-(4-Fluorophenyl)oxirane

—_— - Acid- Lewis Acid (BF3-OEt2) HBr/AcOH
Step'%hgcgpgri;a;’yzed or AcOH > Intermediate A Step 2: Cyclization or SOCI2 > 2-(4-Fluorophenyl)

_ _— (Regioselective) (Benzylic Thioether) (Intramolecular S_N2) thiomorpholine HCI
Cysteamine HCI

(HS-CH2-CH2-NH2-HCl)
Click to download full resolution via product page
Figure 1: Synthetic pathway prioritizing regioselective attack at the benzylic carbon.

Detailed Experimental Protocol
Phase 1: Regioselective Epoxide Opening

Objective: Synthesize 2-((2-aminoethyl)thio)-2-(4-fluorophenyl)ethanol.
Materials:
e 2-(4-Fluorophenyl)oxirane: 10.0 mmol (1.38 g)

e Cysteamine Hydrochloride: 12.0 mmol (1.36 g)
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o Boron Trifluoride Diethyl Etherate (BFs-OEtz2): 1.0 mmol (Catalyst)
e Solvent: Dichloromethane (DCM), anhydrous.
Procedure:

o Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend
Cysteamine HCI (1.36 g) in anhydrous DCM (20 mL).

» Activation: Cool the suspension to 0°C. Add BFs-OEtz (0.12 mL) dropwise.

» Addition: Dissolve 2-(4-Fluorophenyl)oxirane (1.38 g) in DCM (5 mL) and add it slowly to the
reaction mixture over 15 minutes.

o Mechanistic Note: The Lewis acid activates the epoxide oxygen. The thiol group of
cysteamine attacks the benzylic carbon (which stabilizes the developing positive charge),
ensuring the phenyl group ends up adjacent to the sulfur.

o Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (ensure consumption of epoxide).

o Workup: Quench with saturated NaHCOs solution. Extract with DCM (3 x 20 mL). Dry the
organic phase over MgSOa4 and concentrate in vacuo to yield the crude amino-alcohol
intermediate.

Phase 2: Cyclization & Salt Formation

Objective: Ring closure to the thiomorpholine and conversion to the stable HCI salt.
Materials:

e Crude Intermediate from Phase 1

e Thionyl Chloride (SOCI2) or 48% Hydrobromic Acid (HBr)

e Solvent: Ethanol (EtOH) and Diethyl Ether (Et20)

Procedure:
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Cyclization: Dissolve the crude intermediate in dry CHCIs (15 mL). Add Thionyl Chloride (1.5
eq) dropwise at 0°C.

o Mechanism:[1][4][5][6] This converts the primary alcohol into a chloro-leaving group. Upon
warming/neutralization, the intramolecular amine displaces the chloride to close the ring.

Reflux: Heat the mixture to reflux for 2 hours.

Free Base Isolation: Cool to room temperature. Basify carefully with 10% NaOH to pH ~10.
Extract with Ethyl Acetate (3 x 20 mL).

Salt Formation:
o Dry the combined organic layers (NazS0a4) and filter.[7]
o Cool the filtrate to 0°C.

o Add 2M HCI in Diethyl Ether dropwise with vigorous stirring. A white precipitate will form
immediately.

Purification: Filter the solid precipitate. Wash with cold ether to remove impurities.
Recrystallize from Ethanol/Ether if necessary.

Characterization & Data

Expected Analytical Data:
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Parameter Specification

Notes

Off-white to white crystalline
Appearance .
solid

Hygroscopic; store in

desiccator.

Melting Point 140 - 145 °C

Consistent with thiomorpholine
HCI salts.

5 7.2-7.5 (m, 4H, Ar-H)3 4.1
(dd, 1H, CH-S)d 3.0-3.5 (m,
6H, Ring CH2)d 9.5 (br s, 2H,
NH2+)

1H NMR (DMSO-ds)

Diagnostic benzylic proton at
~4.1 ppm confirms 2-

substitution.

MS (ESI+) miz = 198.1 [M+H]*

Free base mass.

Critical Workflow Visualization

The following diagram outlines the purification and decision logic during the synthesis.
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Figure 2: Purification workflow for the isolation of the hydrochloride salt.
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Expertise & Troubleshooting

o Regioselectivity Check: If the final NMR shows a benzylic proton signal as a multiplet further
upfield or integrated incorrectly, you may have synthesized the 3-isomer (via terminal attack).
Ensure the Lewis acid catalyst is fresh and the temperature is controlled during the epoxide
addition.

» Hygroscopicity: The HCI salt is prone to absorbing moisture, which lowers the melting point
and makes handling difficult. Dry the final product under high vacuum (0.1 mbar) at 40°C for
12 hours before storage.

o Safety: 2-(4-Fluorophenyl)oxirane is a potential alkylating agent. Cysteamine has a potent
disagreeable odor; all reactions must be performed in a well-ventilated fume hood. Bleach
(hypochlorite) should be used to neutralize glassware and spills to oxidize residual thiols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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